molecular formula C24H16ClFN2O3S B302823 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B302823
M. Wt: 466.9 g/mol
InChI Key: GWBYQQUDMQCYBV-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of research, including biochemistry and pharmacology.

Scientific Research Applications

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in various fields of scientific research. In biochemistry, this compound can be used to study the interactions between proteins and small molecules. In pharmacology, it can be used to develop new drugs that target specific enzymes or receptors. This compound can also be used in material science to develop new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can have various biochemical and physiological effects. For example, it can inhibit the activity of specific enzymes, leading to changes in metabolic pathways. It can also interact with specific receptors, leading to changes in cellular signaling pathways. These effects can have implications for the development of new drugs or materials.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research involving 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to study its interactions with specific proteins or receptors in more detail, in order to better understand its mechanism of action. Another direction is to develop new drugs or materials based on this compound, with specific properties or applications. Additionally, further studies are needed to explore its potential applications in other fields of research, such as material science or nanotechnology.
Conclusion:
In conclusion, 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.

Synthesis Methods

The synthesis of 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole, 2-chloro-6-fluorobenzyl alcohol, 4-methoxybenzaldehyde, and ammonium acetate in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is around 70%.

properties

Product Name

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C24H16ClFN2O3S

Molecular Weight

466.9 g/mol

IUPAC Name

(2Z)-2-[[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H16ClFN2O3S/c1-30-20-10-9-14(11-21(20)31-13-15-16(25)5-4-6-17(15)26)12-22-23(29)28-19-8-3-2-7-18(19)27-24(28)32-22/h2-12H,13H2,1H3/b22-12-

InChI Key

GWBYQQUDMQCYBV-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=C(C=CC=C5Cl)F

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=C(C=CC=C5Cl)F

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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